molecular formula C23H20ClF2N5O3 B3017296 N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1189659-33-3

N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B3017296
CAS No.: 1189659-33-3
M. Wt: 487.89
InChI Key: VIJXODFSVRFAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20ClF2N5O3 and its molecular weight is 487.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGlu4 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, enhancing the receptor’s response to its natural ligand, glutamate.

Pharmacokinetics

The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species . .

Result of Action

The activation of mGlu4 receptors by this compound can lead to a decrease in the release of certain neurotransmitters, potentially leading to neuroprotective effects. This mechanism has been explored in the context of Parkinson’s disease , where excessive glutamate release is implicated .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N5O3/c1-3-31-21-20(13(2)28-31)29(12-19(32)27-16-8-9-18(26)17(24)10-16)23(34)30(22(21)33)11-14-4-6-15(25)7-5-14/h4-10H,3,11-12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXODFSVRFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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